N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
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Description
The compound is a derivative of cyclohexenone, which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, cyclohexenone, a related compound, can be produced from phenol by Birch reduction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
Cyclohexenone, a related compound, undergoes common reactions including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods .Scientific Research Applications
Radiopharmaceutical Development
- Development of Serotonin 5-HT1A Receptor Antagonists : Several studies have focused on synthesizing fluorinated derivatives of compounds similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide for use as radioligands in positron emission tomography (PET) imaging. For example, compounds have been developed to assess dynamic changes in serotonin levels and provide statistics for the quantification of 5-HT1A receptor distribution in vivo, showing promise for neuropsychiatric disorder research (Lang et al., 1999). Similarly, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been explored for their high affinity and selectivity towards 5-HT1A receptors, indicating their potential as PET radioligands for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Medicinal Chemistry
- Anticancer Agents : A series of substituted 2-phenylthiazole-4-carboxamide derivatives, related structurally to the core scaffold of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide, were synthesized and evaluated for their potential as cytotoxic agents against various human cancer cell lines. The structure-activity relationship (SAR) studies showed that certain substitutions could enhance activity, highlighting the chemical versatility and therapeutic potential of compounds within this chemical class (Aliabadi et al., 2010).
Polymer Science
- Electrochromic and Electrofluorescent Materials : Compounds containing bis(diphenylamino)-fluorene moieties, which are structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide, have been utilized in the development of electroactive polyamides. These materials exhibit remarkable solubility, thermal stability, and reversible multicolor electrochromic characteristics, making them suitable for advanced optical and electronic applications (Sun et al., 2016).
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-17(21-2,14-10-6-7-11-15(14)18)12-19-16(20)13-8-4-3-5-9-13/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECQDGTEPRSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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